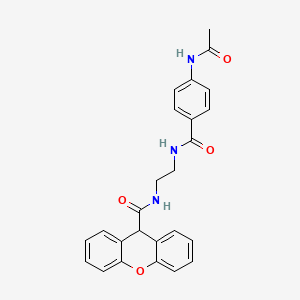
Ethyl 4-(3,4-dimethoxyphenyl)-2-(2-((3-morpholinopropyl)amino)acetamido)thiophene-3-carboxylate dioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3,4-dimethoxyphenyl)-2-(2-((3-morpholinopropyl)amino)acetamido)thiophene-3-carboxylate dioxalate is a useful research compound. Its molecular formula is C28H37N3O14S and its molecular weight is 671.67. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(3,4-dimethoxyphenyl)-2-(2-((3-morpholinopropyl)amino)acetamido)thiophene-3-carboxylate dioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(3,4-dimethoxyphenyl)-2-(2-((3-morpholinopropyl)amino)acetamido)thiophene-3-carboxylate dioxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of ethyl 4-(3,4-dimethoxyphenyl)-2-(2-((3-morpholinopropyl)amino)acetamido)thiophene-3-carboxylate dioxalate involves complex chemical reactions that yield a variety of related compounds. For instance, Spoorthy et al. (2021) synthesized a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates through a reaction involving ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate. These compounds were characterized using 1H NMR, IR, Mass spectral data, and elemental analysis, highlighting the detailed chemical structure and the importance of precise characterization in understanding the properties of these compounds (Spoorthy et al., 2021).
Antimicrobial and Biological Activities
Research on related compounds has shown potential antimicrobial and biological activities. The synthesized analogues demonstrate significant antimicrobial properties, suggesting a potential application in combating microbial infections. The biological evaluation of these compounds often includes their antimicrobial efficacy against various strains, which is a crucial step in the development of new antimicrobial agents. The study by Spoorthy et al. (2021) is an example of how synthesized compounds are evaluated for their antimicrobial activity, providing insights into their potential therapeutic applications (Spoorthy et al., 2021).
Docking Studies and Pharmacological Properties
Docking studies are an integral part of understanding the interaction between synthesized compounds and biological targets. These studies help in predicting the binding affinity and mode of action of the compounds, thereby facilitating the design of more potent and selective drugs. The antimicrobial evaluation and docking studies mentioned in the research by Spoorthy et al. (2021) indicate the importance of computational methods in the early stages of drug development, offering valuable predictions that can guide further experimental investigations (Spoorthy et al., 2021).
Propiedades
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-2-[[2-(3-morpholin-4-ylpropylamino)acetyl]amino]thiophene-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O6S.2C2H2O4/c1-4-33-24(29)22-18(17-6-7-19(30-2)20(14-17)31-3)16-34-23(22)26-21(28)15-25-8-5-9-27-10-12-32-13-11-27;2*3-1(4)2(5)6/h6-7,14,16,25H,4-5,8-13,15H2,1-3H3,(H,26,28);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWQZKWCJQSDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)CNCCCN3CCOCC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,4-dimethoxyphenyl)-2-(2-((3-morpholinopropyl)amino)acetamido)thiophene-3-carboxylate dioxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2638592.png)
![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2638593.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2638595.png)
![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2638597.png)



![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2638602.png)
![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-formylvinyl]-4-isoxazolecarbonitrile](/img/structure/B2638604.png)
![2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2638605.png)

![2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2638612.png)